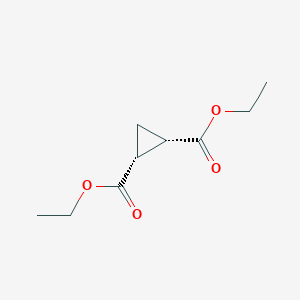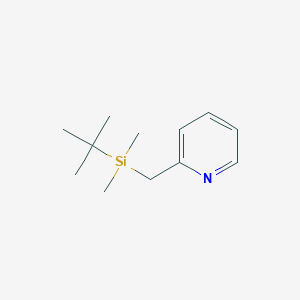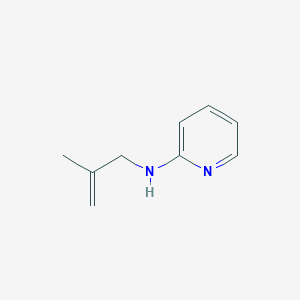
N-(2-Methylprop-2-enyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylprop-2-enyl)pyridin-2-amine, also known as MP2A, is a chemical compound that belongs to the class of amines. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
N-(2-Methylprop-2-enyl)pyridin-2-amine binds to the sigma-1 receptor and modulates its activity, which results in the modulation of several physiological processes. The exact mechanism of action of N-(2-Methylprop-2-enyl)pyridin-2-amine is not fully understood, but it is believed to involve the regulation of ion channels and cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been found to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the activity of several ion channels, including voltage-gated calcium channels and potassium channels. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methylprop-2-enyl)pyridin-2-amine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a useful tool for studying the role of the sigma-1 receptor in physiological processes. Additionally, N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to have a low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of N-(2-Methylprop-2-enyl)pyridin-2-amine is that it is relatively expensive, which may limit its use in some labs.
Direcciones Futuras
For the study of N-(2-Methylprop-2-enyl)pyridin-2-amine include investigating its role in the treatment of neurological disorders and developing more cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of N-(2-Methylprop-2-enyl)pyridin-2-amine involves the reaction of 2-amino pyridine with 2-methyl-3-buten-2-ol in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain pure N-(2-Methylprop-2-enyl)pyridin-2-amine. This method has been optimized to yield high purity and high yield of N-(2-Methylprop-2-enyl)pyridin-2-amine.
Aplicaciones Científicas De Investigación
N-(2-Methylprop-2-enyl)pyridin-2-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in several physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. N-(2-Methylprop-2-enyl)pyridin-2-amine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
139944-60-8 |
|---|---|
Nombre del producto |
N-(2-Methylprop-2-enyl)pyridin-2-amine |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
N-(2-methylprop-2-enyl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3,(H,10,11) |
Clave InChI |
BMZHCORRDXJHIC-UHFFFAOYSA-N |
SMILES |
CC(=C)CNC1=CC=CC=N1 |
SMILES canónico |
CC(=C)CNC1=CC=CC=N1 |
Sinónimos |
2-Pyridinamine,N-(2-methyl-2-propenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



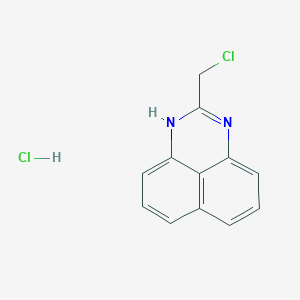
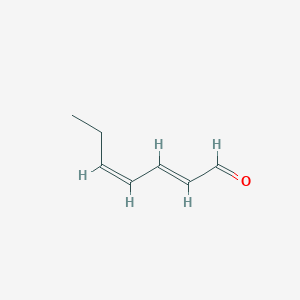
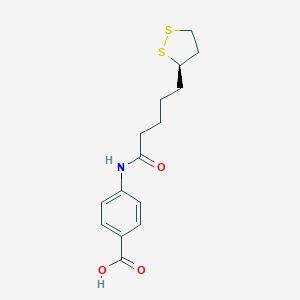
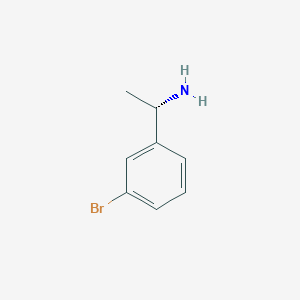
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
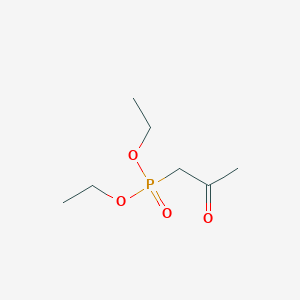
![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
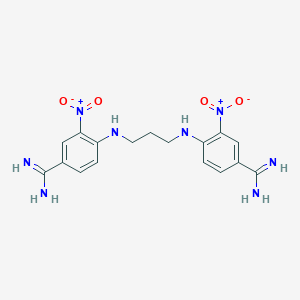
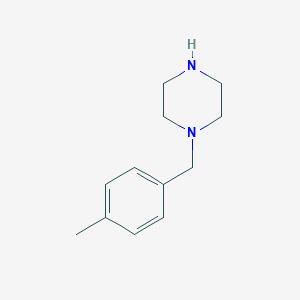
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)


